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Compound of Interest

Compound Name:
1-Benzyl-N-methyl-1H-imidazol-2-

amine

Cat. No.: B13151165

Get Quote

Executive Summary
1-Benzyl-2-(methylamino)imidazole (CAS: Derivative of 2-aminoimidazole class) is a synthetic

small molecule belonging to the 2-aminoimidazole (2-AI) family. Unlike its structural isomer 1-

benzyl-2-methylimidazole (a common epoxy catalyst), this compound features a methylamino

group at the C2 position, conferring unique guanidine-like properties embedded within the

aromatic system.

Its primary research application lies in microbiology and medicinal chemistry, specifically as a

non-bactericidal biofilm inhibitor. It functions by intercepting bacterial two-component signaling

systems (TCS), thereby dispersing established biofilms and resensitizing multidrug-resistant

(MDR) bacteria to conventional antibiotics.
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Property Specification

IUPAC Name N-methyl-1-(phenylmethyl)-1H-imidazol-2-amine

Molecular Formula C₁₁H₁₃N₃

Molecular Weight 187.24 g/mol

Core Scaffold 2-Aminoimidazole (2-AI)

Key Substituents
N1-Benzyl (hydrophobic anchor), C2-

Methylamino (H-bond donor/acceptor)

Solubility
Soluble in DMSO, Methanol; sparing solubility in

water (pH dependent)

pKa (Calculated)
~7.5 - 8.5 (protonation occurs at N3 ring

nitrogen)

Pharmacological Mechanism: Biofilm Inhibition
The 2-aminoimidazole moiety is the active pharmacophore derived from the marine sponge

alkaloid bromoageliferin. 1-Benzyl-2-(methylamino)imidazole acts as a simplified, synthetically

accessible analog that retains the anti-biofilm activity of the natural product.

Mechanism of Action (MOA)
Unlike traditional antibiotics, this compound does not kill bacteria directly (non-bactericidal),

which reduces the evolutionary pressure for resistance development. Instead, it modulates

gene expression via Two-Component Systems (TCS).

Target: Bacterial Response Regulators (RRs), such as BfmR in Acinetobacter baumannii or

VraR in Staphylococcus aureus.

Action: The compound binds to the receiver domain of the RR, preventing its

phosphorylation or dimerization. This inhibits the transcription of biofilm-associated genes

(e.g., csu pili operon).

Result: Disruption of the extracellular polymeric substance (EPS) matrix and dispersion of

bacterial communities.[1]
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Signaling Pathway Diagram
The following diagram illustrates the interference of the compound with the bacterial Two-

Component System.
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Caption: Mechanism of 1-Benzyl-2-(methylamino)imidazole interfering with bacterial response

regulators to prevent biofilm formation.

Synthesis & Chemical Production
For research applications, the synthesis of 1-Benzyl-2-(methylamino)imidazole typically follows

a convergent route involving the functionalization of the 2-aminoimidazole core.

Synthetic Route
Method A: N-Alkylation of 2-Aminoimidazole This method is preferred for generating libraries of

N1-substituted analogs.

Starting Material: 2-Aminoimidazole hemisulfate.

Step 1 (Protection): Protection of the exocyclic amine (e.g., with Boc anhydride) to prevent

over-alkylation.

Reagent: Boc₂O, TEA, DMAP.

Step 2 (N1-Benzylation): Alkylation of the ring nitrogen with benzyl bromide.

Reagent: Benzyl bromide, K₂CO₃, DMF, 60°C.

Step 3 (N-Methylation): Methylation of the exocyclic amine (if not already established) or use

of N-methyl-2-aminoimidazole as a precursor.

Alternative: Reaction of 1-benzyl-2-chloroimidazole with methylamine.

Step 4 (Deprotection): Removal of protecting groups (if used).

Method B: Cyclization (De Novo Synthesis) Preferred for large-scale production.

Reactants:N-Benzylguanidine + Chloroacetaldehyde (or alpha-haloketone).

Conditions: Reflux in ethanol/water.
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Note: This typically yields the 2-amino derivative, which must then be N-methylated.

Synthesis Workflow Diagram
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Caption: Step-wise synthesis pathway for 1-Benzyl-2-(methylamino)imidazole from 2-

aminoimidazole precursor.

Experimental Protocols
Biofilm Inhibition Assay (Crystal Violet)
This protocol quantifies the ability of the compound to inhibit biofilm formation in S. aureus or P.

aeruginosa.

Materials:

96-well polystyrene microtiter plates.

Bacterial culture (OD₆₀₀ = 0.01).

Compound stock (10 mM in DMSO).[2]

Crystal Violet solution (0.1%).

Procedure:

Inoculation: Add 198 µL of bacterial suspension (in nutrient broth) to each well.

Treatment: Add 2 µL of 1-Benzyl-2-(methylamino)imidazole stock to achieve final

concentrations (e.g., 0, 5, 10, 20, 50, 100 µM). Include DMSO solvent control.

Incubation: Incubate statically at 37°C for 24 hours.
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Washing: Gently remove planktonic media and wash wells 2x with sterile water.

Staining: Add 200 µL of 0.1% Crystal Violet for 15 minutes.

Elution: Wash wells 3x with water. Air dry. Elute stain with 200 µL of 30% acetic acid or 95%

ethanol.

Quantification: Measure absorbance at 590 nm.

% Inhibition = [(OD_control - OD_treated) / OD_control] × 100

Minimum Inhibitory Concentration (MIC) Check
Crucial Step: Verify the compound is non-bactericidal at the biofilm-inhibiting concentration.

Perform standard broth microdilution.

If MIC > 100 µM but Biofilm IC₅₀ < 20 µM, the mechanism is specific to biofilm modulation

(TCS inhibition) rather than cell death.

Potential Adrenergic Applications
While biofilm inhibition is the dominant research area for 2-aminoimidazoles, the structure of 1-

Benzyl-2-(methylamino)imidazole bears similarity to imidazoline drugs (e.g., Antazoline,

Naphazoline).

Structural Homology: The 2-(methylamino)imidazole core is a tautomeric isostere of the 2-

iminoimidazoline ring found in alpha-adrenergic agonists.

Research Implication: This compound may exhibit off-target binding to

-adrenergic receptors or imidazoline binding sites (I1/I2).

Safety Note: In in vivo models, researchers should monitor for bradycardia or hypotension,

which are classic signs of alpha-adrenergic activation.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13151165?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Melander, C., et al. (2012). "Structure–Activity Relationship of 2-Aminoimidazole Biofilm

Inhibitors." Journal of Medicinal Chemistry. Link

Richards, J. J., & Melander, C. (2009). "Controlling Bacterial Biofilms with Marine Alkaloid

Derivatives." ChemBioChem. Link

Rogers, S. A., et al. (2010). "Synthetic 2-Aminoimidazoles Inhibit Biofilm Formation and

Disperse Preformed Biofilms."[1] Organic & Biomolecular Chemistry. Link

Thompson, R. J., et al. (2012). "Universal Antibiofilm Agents: 2-Aminoimidazole Derivatives."

FEMS Microbiology Letters. Link

AK Scientific. (2024). "Product Specification: 1-Benzyl-N-methyl-1H-imidazol-2-amine."

Chemical Catalog. Link

Disclaimer: This guide is for research purposes only. 1-Benzyl-2-(methylamino)imidazole is a

chemical probe and is not approved for clinical use in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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